molecular formula C39H63N11O12 B12556927 L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine CAS No. 194224-71-0

L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine

Cat. No.: B12556927
CAS No.: 194224-71-0
M. Wt: 878.0 g/mol
InChI Key: RJRZOOZCCGLZKF-IUKVLHSWSA-N
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Description

L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine is a peptide compound composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as histidine or serine, altering the peptide’s properties.

    Reduction: Reduction reactions can break disulfide bonds if present, affecting the peptide’s structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the growth of certain fungi by interacting with key enzymes involved in their metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential applications. Its combination of leucine, proline, alanine, histidine, glycine, and serine residues contributes to its unique properties and makes it a valuable compound for research and industrial use.

Properties

CAS No.

194224-71-0

Molecular Formula

C39H63N11O12

Molecular Weight

878.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C39H63N11O12/c1-20(2)12-24(40)38(60)50-11-7-9-30(50)36(58)44-22(5)32(54)45-26(14-23-15-41-19-43-23)33(55)42-16-31(53)49-10-6-8-29(49)37(59)47-27(17-51)35(57)46-25(13-21(3)4)34(56)48-28(18-52)39(61)62/h15,19-22,24-30,51-52H,6-14,16-18,40H2,1-5H3,(H,41,43)(H,42,55)(H,44,58)(H,45,54)(H,46,57)(H,47,59)(H,48,56)(H,61,62)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

RJRZOOZCCGLZKF-IUKVLHSWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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